

Application Notes and Protocols for BMS-351 in Androgen Synthesis Studies

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Compound of Interest

Compound Name: BMS-351

Cat. No.: B606230

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Introduction

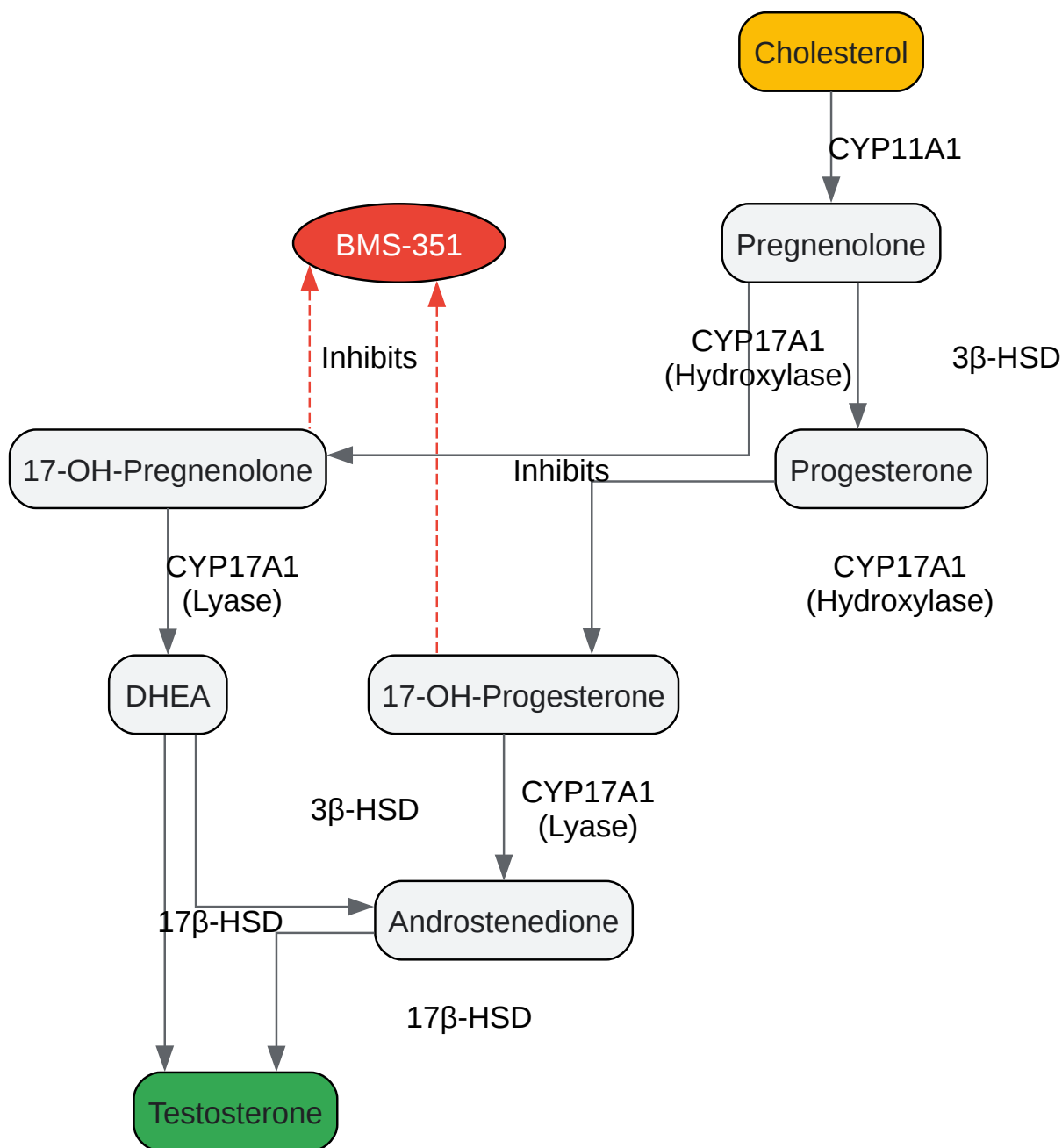
BMS-351 is a potent, reversible, and selective nonsteroidal inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, a critical regulator of androgen biosynthesis.^{[1][2]} It exhibits significant selectivity for the 17,20-lyase activity of CYP17A1 over the 17 α -hydroxylase activity. This selective inhibition is advantageous as it preferentially blocks the synthesis of androgens, such as testosterone, while having a lesser impact on the production of glucocorticoids, potentially minimizing side effects associated with non-selective CYP17A1 inhibition.^{[2][3][4]} These characteristics make **BMS-351** a valuable research tool for studying androgen synthesis pathways and a potential candidate for the development of therapies for androgen-dependent pathologies, such as castration-resistant prostate cancer (CRPC).^{[1][2]}

This document provides detailed application notes and experimental protocols for the use of **BMS-351** in research settings.

Mechanism of Action

Androgen synthesis is a multi-step process that begins with cholesterol. The CYP17A1 enzyme plays a pivotal dual role in this pathway. Initially, its 17 α -hydroxylase activity converts pregnenolone and progesterone into their 17 α -hydroxylated intermediates. Subsequently, its 17,20-lyase activity cleaves the C17-20 bond of these intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.

BMS-351 selectively targets the 17,20-lyase function, thereby inhibiting the production of androgen precursors.



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Androgen synthesis pathway with **BMS-351**'s point of inhibition.

Data Presentation

The inhibitory activity of **BMS-351** has been quantified against CYP17A1 from different species and its selectivity has been assessed against other key steroidogenic enzymes.

Target Enzyme	Species	IC50 (nM)	Notes
CYP17A1 Lyase	Human	19	Primary target activity.
CYP17A1 Lyase	Cynomolgus Monkey	4	Potent inhibition in a relevant preclinical model.
CYP17A1 Hydroxylase	Human	~190	Demonstrates approximately 10-fold selectivity for lyase over hydroxylase activity.
CYP11B1	Human	>10,000	Low activity against this enzyme reduces the risk of affecting cortisol synthesis.
CYP21A2	Human	>10,000	Minimal inhibition, suggesting a lower potential for mineralocorticoid-related side effects.

Data compiled from Huang A, et al. ACS Med Chem Lett. 2015;7(1):40-45.[2]

Experimental Protocols

The following are representative protocols for evaluating the activity of **BMS-351**. These are based on established methodologies for testing CYP17A1 inhibitors.

In Vitro CYP17A1 Lyase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of **BMS-351** against the lyase activity of human CYP17A1 using a recombinant enzyme system.

Materials:

- Recombinant human CYP17A1
- Recombinant human Cytochrome P450 Reductase (POR)
- Recombinant human Cytochrome b5
- [³H]-17 α -hydroxypregnenolone (substrate)
- **BMS-351**
- NADPH
- Potassium phosphate buffer (pH 7.4)
- Scintillation fluid and vials
- 96-well plates

Procedure:

- Prepare Reagent Mix: In a potassium phosphate buffer, prepare a master mix containing recombinant human CYP17A1, POR, and cytochrome b5. The optimal molar ratio of CYP17A1:POR:cytochrome b5 should be determined empirically but is typically around 1:2:2.
- Prepare **BMS-351** Dilutions: Perform a serial dilution of **BMS-351** in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 1 μ M to 0.1 nM).
- Assay Plate Setup: To the wells of a 96-well plate, add the **BMS-351** dilutions. Include vehicle control (DMSO) and no-enzyme control wells.
- Enzyme Addition: Add the reagent mix containing the enzymes to each well.

- Pre-incubation: Incubate the plate for 10 minutes at 37°C.
- Initiate Reaction: Start the reaction by adding a solution containing [³H]-17α-hydroxypregnenolone and NADPH to each well.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by adding a suitable stop solution (e.g., a strong acid or organic solvent).
- Product Separation and Detection: The product of the lyase reaction, [³H]-DHEA, can be separated from the substrate by methods such as thin-layer chromatography (TLC) or solid-phase extraction. The radioactivity of the product is then quantified using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each **BMS-351** concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vivo Evaluation of Androgen Suppression in a Cynomolgus Monkey Model

This protocol outlines a procedure to assess the in vivo efficacy of **BMS-351** in reducing testosterone levels in castrated male cynomolgus monkeys, a model that relies on adrenal androgen production.

Materials:

- **BMS-351**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Castrated adult male cynomolgus monkeys
- Equipment for oral gavage

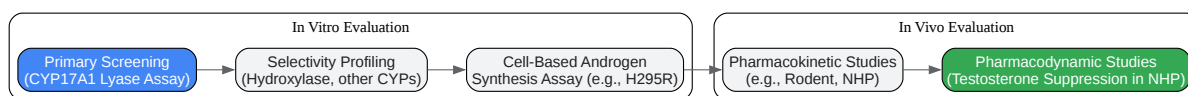
- Blood collection supplies (e.g., tubes with anticoagulant)
- Centrifuge
- Freezer (-80°C) for plasma storage
- LC-MS/MS system for testosterone quantification

Procedure:

- **Animal Acclimation:** Allow the castrated male cynomolgus monkeys to acclimate to the housing conditions.
- **Dose Preparation:** Prepare a suspension of **BMS-351** in the vehicle at the desired concentration (e.g., for a 1.5 mg/kg dose).
- **Baseline Blood Collection:** Prior to dosing, collect a baseline blood sample from each animal.
- **Dosing:** Administer **BMS-351** orally via gavage.
- **Serial Blood Collection:** Collect blood samples at multiple time points post-dose (e.g., 2, 4, 8, 12, and 24 hours).
- **Plasma Preparation:** Centrifuge the blood samples to separate the plasma.
- **Plasma Storage:** Store the plasma samples at -80°C until analysis.
- **Testosterone Quantification:** Analyze the testosterone levels in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation, liquid-liquid or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.
- **Data Analysis:** Calculate the percentage change in testosterone levels from baseline at each time point for each animal. Evaluate the overall reduction in testosterone and the duration of the effect.

Experimental Workflow

The evaluation of a novel androgen synthesis inhibitor like **BMS-351** typically follows a structured workflow, from initial in vitro characterization to in vivo proof-of-concept.



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A typical experimental workflow for evaluating a CYP17A1 inhibitor.

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